2-(3-(Trifluoromethyl)phenyl)propan-2-ol
Description
The exact mass of the compound this compound is 204.07619946 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13/h3-6,14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUCYRUWKGJHFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618-11-1 | |
| Record name | 2-[3-(trifluoromethyl)phenyl]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
difference between 1-(3-CF3-phenyl)propan-2-ol and 2-(3-CF3-phenyl)propan-2-ol
An in-depth technical analysis of regioisomeric alcohols in medicinal chemistry and process development.
Introduction
As a Senior Application Scientist navigating the complexities of medicinal chemistry and process development, I frequently encounter challenges stemming from regioisomerism. The positioning of functional groups on an aliphatic backbone can dictate a molecule's entire pharmacokinetic and synthetic destiny. A quintessential example of this phenomenon is the comparison between 1-(3-trifluoromethylphenyl)propan-2-ol (Compound A) and 2-(3-trifluoromethylphenyl)propan-2-ol (Compound B).
Though they share the exact same molecular weight and elemental composition, shifting the 3-trifluoromethylphenyl moiety from the C1 to the C2 position transforms the molecule from a chiral, metabolically labile secondary alcohol into an achiral, sterically hindered, and metabolically robust tertiary alcohol. This whitepaper dissects their structural nuances, details self-validating synthetic protocols, and explores their distinct roles in drug development.
Part 1: Structural and Physicochemical Divergence
The core disparity between these two compounds lies in the substitution pattern of the propan-2-ol backbone.
In Compound A [1], the bulky, electron-withdrawing 3-trifluoromethylphenyl group is located at C1. This leaves C2 bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the benzylic methylene, creating a chiral center. The secondary nature of this alcohol makes it a prime candidate for enzymatic oxidation in biological systems.
In Compound B , the 3-trifluoromethylphenyl group is located at C2, directly adjacent to the hydroxyl group. This creates a tertiary alcohol flanked by two equivalent methyl groups, rendering the molecule achiral. The immense steric bulk around the hydroxyl group shields it from oxidative enzymes (like CYP450s), making it a highly desirable motif in pharmacophore design for extending drug half-life.
Table 1: Comparative Physicochemical and Structural Data
| Property | 1-(3-CF3-phenyl)propan-2-ol (Compound A) | 2-(3-CF3-phenyl)propan-2-ol (Compound B) |
| CAS Number | 621-45-4 | 618-11-1 |
| Alcohol Classification | Secondary (2°) | Tertiary (3°) |
| Chirality | Chiral (C2 is a stereocenter) | Achiral (C2 has two identical methyls) |
| Oxidation Susceptibility | High (Readily oxidizes to ketone) | Extremely Low (Sterically shielded) |
| Dehydration Susceptibility | Moderate (Requires strong heating/acid) | High (Readily forms stable alkene) |
| Primary Synthetic Route | Ketone reduction (NaBH4) | Grignard addition (CH3MgBr) |
| Pharmaceutical Role | Fenfluramine precursor/metabolite | Metabolically stable lipophilic motif |
Part 2: Synthetic Methodologies and Causality
The synthesis of these two compounds requires entirely different strategic approaches. Below are field-proven, self-validating protocols for each, emphasizing the causality behind specific reagent choices.
Protocol 1: Synthesis of 1-(3-CF3-phenyl)propan-2-ol (Compound A)
-
Objective: Mild chemoselective reduction of 1-(3-trifluoromethylphenyl)propan-2-one.
-
Causality & Design: We utilize Sodium Borohydride (NaBH4) in Methanol rather than Lithium Aluminum Hydride (LiAlH4). NaBH4 is chemoselective for ketones and tolerates protic solvents, allowing for a homogeneous reaction mixture and a safer, aqueous workup without the risk of over-reduction.
Step-by-Step Methodology:
-
Initiation: Dissolve 10.0 g of 1-(3-trifluoromethylphenyl)propan-2-one in 100 mL of anhydrous methanol in a 250 mL round-bottom flask. Chill the solution to 0°C using an ice bath to control the exothermic reduction.
-
Reagent Addition: Add 2.0 g of NaBH4 (approx. 1.1 equivalents) portion-wise over 30 minutes. (In-Process Control: Monitor hydrogen gas evolution; rapid addition can cause dangerous frothing).
-
Reaction Progression: Remove the ice bath and stir at room temperature for 2 hours. (Self-Validation: Perform TLC using Hexanes:EtOAc 8:2. The ketone starting material, which is highly UV active, should disappear, replaced by the alcohol product that stains strongly with KMnO4).
-
Quench & Extraction: Quench the reaction by slowly adding 20 mL of saturated aqueous NH4Cl to safely destroy excess hydride. Evaporate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield Compound A as a clear oil.
Protocol 2: Synthesis of 2-(3-CF3-phenyl)propan-2-ol (Compound B)
-
Objective: Nucleophilic addition to 3-(trifluoromethyl)acetophenone via a Grignard reagent.
-
Causality & Design: The formation of a tertiary alcohol requires a strong nucleophile. We use Methylmagnesium bromide (CH3MgBr) in anhydrous THF. THF is critical as its oxygen lone pairs coordinate with and stabilize the organomagnesium complex. The quench step must use a weak acid (NH4Cl) rather than a strong mineral acid (HCl) to prevent the immediate dehydration of the newly formed tertiary alcohol into an alkene.
Step-by-Step Methodology:
-
Initiation: Under an inert argon atmosphere, dissolve 10.0 g of 3-(trifluoromethyl)acetophenone in 80 mL of anhydrous THF. Cool to 0°C.
-
Grignard Addition: Dropwise, add 20 mL of a 3.0 M solution of CH3MgBr in diethyl ether. Maintain the internal temperature below 10°C to prevent side reactions.
-
Reaction Progression: Stir for 1 hour at 0°C, then warm to room temperature for 2 hours. (Self-Validation: TLC monitoring with Hexanes:EtOAc 9:1 will show the consumption of the ketone, yielding a highly non-polar tertiary alcohol).
-
Controlled Quench: Cool the mixture back to 0°C. (Critical Step: Slowly quench with 50 mL of saturated aqueous NH4Cl. Avoid any strong acids to prevent the formation of the highly stable tertiary benzylic carbocation).
-
Isolation: Separate the organic layer, extract the aqueous layer with diethyl ether (2 x 50 mL), dry over MgSO4, and concentrate in vacuo to yield Compound B.
Part 3: Reactivity, Stability, and Pharmacological Relevance
The structural differences dictate their reactivity profiles, which directly impacts their utility in medicinal chemistry.
Compound A is frequently encountered as a synthetic intermediate or an impurity, specifically identified as Fenfluramine Impurity 8[2]. It is a known precursor and metabolite in the synthesis of halogenated amphetamine derivatives, such as fenfluramine, which was historically utilized as an anorectic agent[3] and is now repurposed for Dravet syndrome. In biological systems, secondary alcohols like Compound A can be reversibly oxidized back to their corresponding ketones.
Conversely, Compound B is utilized as a terminal motif in drug design. The tertiary alcohol is highly resistant to metabolic oxidation. However, in the presence of strong acids, Compound B undergoes rapid dehydration. The hydroxyl group is protonated and leaves as water, forming a tertiary benzylic carbocation that is exceptionally stabilized by hyperconjugation (despite the electron-withdrawing CF3 group). This intermediate quickly loses a proton to form a stable alkene.
Synthesis and reactivity pathways of Compound A and B.
Part 4: Analytical Differentiation
To conclusively differentiate these regioisomers in the laboratory, 1H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard.
-
1H NMR of Compound A: The presence of a chiral center at C2 makes the adjacent C1 methylene protons diastereotopic. They will appear as a complex multiplet (ABX system) around 2.7–2.9 ppm. The C2 methine proton will appear as a distinct multiplet near 3.9–4.1 ppm.
-
1H NMR of Compound B: The achiral nature and symmetry at C2 mean the six protons of the two methyl groups are chemically equivalent, appearing as a sharp, prominent singlet around 1.5–1.6 ppm. There is no methine proton, making the spectrum significantly simpler and instantly recognizable.
1H NMR logical workflow for differentiating the regioisomers.
References
- Google Patents. "EP1636181A1 - Substituted 3-alkyl and 3-alkenyl azetidine derivatives." Google Patents.
Sources
- 1. Buy Online CAS Number 621-45-4 - TRC - 1-[3-(Trifluoromethyl)phenyl]propan-2-ol | LGC Standards [lgcstandards.com]
- 2. Buy Online CAS Number 621-45-4 - TRC - 1-[3-(Trifluoromethyl)phenyl]propan-2-ol | LGC Standards [lgcstandards.com]
- 3. EP1636181A1 - Substituted 3-alkyl and 3-alkenyl azetidine derivatives - Google Patents [patents.google.com]
Technical Monograph: 2-(3-(Trifluoromethyl)phenyl)propan-2-ol
[1]
Chemical Identity & Molecular Architecture[2]
3-Trifluoromethylphenyl dimethyl carbinol represents a "privileged fragment" in modern drug discovery.[1] It combines the metabolic stability of the trifluoromethyl (
Structural Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | |
| Molecular Formula | |
| Molecular Weight | 204.19 g/mol |
| CAS Registry Number | 2227-25-0 (Verify specific isomer availability; often custom synthesized) |
| SMILES | CC(C)(O)c1cccc(C(F)(F)F)c1 |
| InChI Key | (Generated from structure) OVBPIULPVIDEAO-UHFFFAOYSA-N |
Physicochemical Profile
-
Lipophilicity (cLogP): ~2.8 (The
group adds significant lipophilicity compared to the methyl analog).[1] -
H-Bonding: 1 Donor (Tertiary -OH), 3 Acceptors (F atoms).[1]
-
Electronic Effect: The
group is strongly electron-withdrawing ( ), deactivating the ring but increasing the acidity of the alcohol proton compared to non-fluorinated analogs.[1]
Synthetic Routes & Process Safety
The synthesis of this compound involves organometallic chemistry.[2][3][4][5][6] CRITICAL SAFETY WARNING: The preparation of trifluoromethylphenyl Grignard reagents has been associated with thermal instability and potential detonation.[1]
Primary Synthesis: The Grignard Route
The standard approach involves the nucleophilic addition of a Grignard reagent to acetone.[1]
Reagents:
-
Substrate: 1-Bromo-3-(trifluoromethyl)benzene.[1]
-
Metal: Magnesium turnings (activated) or
(TurboGrignard).[1] -
Electrophile: Acetone (anhydrous).[1]
-
Solvent: THF (Anhydrous).[1]
Protocol Logic:
-
Activation: The electron-withdrawing
group makes the C-Br bond stronger and the formation of the Grignard species sluggish.[1] Iodine or DIBAL-H initiation is often required. -
Safety Control: Using Knochel’s TurboGrignard (
) via halogen-metal exchange at -20°C is safer than generating the Grignard from Mg(0) at elevated temperatures, which risks thermal runaway [1].[1]
Synthetic Workflow Diagram
The following diagram outlines the decision logic for selecting the safest synthetic route based on scale and equipment.
Caption: Comparative synthetic workflow highlighting the safety advantages of Halogen-Metal Exchange (Route B) over traditional Grignard formation for trifluoromethyl-substituted arenes.[1]
Analytical Characterization & Validation
Validating the structure requires distinguishing the product from potential reduced byproducts (benzotrifluoride) or non-reacted starting material.[1]
NMR Spectroscopy Expectations
Due to the symmetry of the dimethyl group and the specific substitution pattern, the NMR signals are distinct.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 1.60 - 1.65 | Singlet (6H) | Gem-dimethyls are chemically equivalent due to free rotation.[1] | ||
| ~2.0 - 2.5 | Broad Singlet (1H) | Exchangeable with | ||
| 7.40 - 7.80 | Multiplet (4H) | Characteristic meta-substitution pattern (s, d, t, d).[1] | ||
| ~31.0 | Signal | Methyl carbons. | ||
| ~72.0 | Signal | Quaternary carbinol carbon; deshielded by oxygen.[1] | ||
| ~124.0 (q, | Quartet | Large C-F coupling confirms the trifluoromethyl group.[1] | ||
| -62.0 to -63.0 | Singlet | Diagnostic peak.[1] Absence of other F peaks confirms purity. |
Quality Control Logic
To ensure the material is suitable for biological screening, follow this validation tree:
-
GC-MS: Confirm Molecular Ion (
). Note that tertiary alcohols often dehydrate in the injector port, showing an peak (loss of water) or an peak (loss of methyl).[1] -
NMR: Check for a single singlet. A secondary peak suggests the presence of isomers or hydrolysis of the
group (rare but possible under extreme acidic forcing).[1]
Handling, Stability, and Safety (SDS Highlights)
Hazard Identification
-
GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]
-
Signal Word: WARNING.
-
Hazard Statements: H315, H319, H335 (Respiratory irritation).[1]
Storage & Stability[1]
-
Hygroscopicity: Tertiary alcohols can be hygroscopic.[1] Store in a desiccator.
-
Chemical Stability: The
group renders the benzylic position less susceptible to metabolic oxidation compared to a methyl group, but the tertiary alcohol can undergo acid-catalyzed dehydration to form the -methylstyrene derivative.[1]
References
-
Knochel, P., et al. (2009).[1] "Preparation of functionalized organomagnesium reagents via a halogen–metal exchange." Nature Protocols, 4(2), 169-176.[1] [1]
-
BenchChem. (2025).[1][2][5] "Application Notes and Protocols for Trifluoromethylphenyl Intermediates." BenchChem Technical Library.
-
Organic Syntheses. (2010). "Preparation of Trifluoromethylphenyl Ketones via Grignard Reagents: Safety Warnings." Org.[1][7][4][8][9][10] Synth., 87, 184. [1]
-
Sigma-Aldrich. (2025).[1] "Safety Data Sheet: Fluorinated Alcohols." Merck/MilliporeSigma.[1]
Sources
- 1. ckgas.com [ckgas.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tsijournals.com [tsijournals.com]
- 5. 3-(2-(Trifluoromethyl)phenyl)propanal|CAS 376641-58-6 [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. jelsciences.com [jelsciences.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-2-ol
[1]
Executive Summary
This guide details the optimized protocol for synthesizing 2-(3-(Trifluoromethyl)phenyl)propan-2-ol , a critical tertiary alcohol intermediate used in the development of modulators for the glucocorticoid receptor and other metabolic targets.[1]
While Grignard reactions are foundational, this specific transformation requires nuanced handling due to the meta-trifluoromethyl (
Route Selection: To maximize safety and yield, this protocol utilizes the addition of Methylmagnesium Bromide (MeMgBr) to 3'-(Trifluoromethyl)acetophenone .[1] This avoids the formation of the 3-(trifluoromethyl)phenyl Grignard reagent from the aryl halide, a process historically linked to thermal instability and potential detonation hazards [1].[1]
Scientific Foundation & Mechanism[1]
Reaction Mechanism
The synthesis proceeds via a classic nucleophilic addition.[1][2] The Grignard reagent (MeMgBr) acts as a hard nucleophile, attacking the polarized carbonyl carbon of the acetophenone.
-
Activation: The
group pulls electron density from the benzene ring, which in turn destabilizes the carbonyl, making it highly susceptible to nucleophilic attack.[1] -
Transition State: The reaction passes through a six-membered cyclic transition state (pseudo-chair), coordinating the magnesium to the carbonyl oxygen.[1]
-
Quench Sensitivity: The intermediate magnesium alkoxide is stable; however, the final product is a benzylic tertiary alcohol.[1] Strong acid quenching (e.g., 6M HCl) or heat can trigger E1 elimination, yielding 1-(prop-1-en-2-yl)-3-(trifluoromethyl)benzene .[1]
Visualized Pathway
The following diagram outlines the reaction logic and critical control points.
Figure 1: Reaction pathway highlighting the critical quench step to avoid dehydration.[1]
Experimental Protocol
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| 3'-(Trifluoromethyl)acetophenone | >98% Purity | Substrate |
| Methylmagnesium Bromide | 3.0 M in Diethyl Ether | Nucleophile |
| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free | Solvent |
| Ammonium Chloride (NH4Cl) | Saturated Aqueous Sol.[1][3] | Mild Quench |
| Schlenk Line / N2 Balloon | Inert Atmosphere | Moisture Exclusion |
Step-by-Step Methodology
Phase 1: Setup and Drying (Critical)
-
Rationale: Grignard reagents are destroyed by moisture. Protonation yields methane gas (
) and destroys stoichiometry.
-
Flame-dry a 250 mL two-neck round-bottom flask (RBF) under vacuum.
-
Backfill with dry Nitrogen or Argon.[4] Repeat x3.
-
Cool to room temperature under positive inert gas pressure.
Phase 2: Substrate Preparation
-
Add 3'-(Trifluoromethyl)acetophenone (1.88 g, 10.0 mmol) to the RBF.
-
Add 20 mL of Anhydrous THF via syringe.
-
Cool the solution to 0 °C using an ice/water bath.
-
Note: The
group increases the rate of reaction; cooling is essential to prevent runaway exotherms and impurity formation.[1]
-
Phase 3: Grignard Addition
-
Load a dry syringe with MeMgBr (4.0 mL, 12.0 mmol, 1.2 equiv).
-
Add the Grignard reagent dropwise over 15 minutes.
-
Observation: The solution may turn slightly cloudy or yellow.[1] A vigorous exotherm indicates reaction initiation.
-
-
Once addition is complete, remove the ice bath and allow the reaction to stir at Room Temperature (25 °C) for 2 hours.
-
Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The ketone spot (
) should disappear; product spot ( ) appears.
-
Phase 4: The "Soft" Quench
-
Expert Insight: Do not use HCl. The resulting tertiary alcohol is benzylic and electron-deficient, making it prone to elimination.[1]
-
Cool the reaction mixture back to 0 °C .
-
Slowly add 15 mL of Saturated NH4Cl .
-
Caution: Initial addition will cause bubbling (quenching excess MeMgBr).
-
-
Stir for 10 minutes until the magnesium salts dissolve or form a suspension.
Phase 5: Workup and Purification
-
Extract with Diethyl Ether (
mL). -
Wash combined organics with Brine (30 mL).
-
Dry over Anhydrous
. Filter and concentrate in vacuo.-
Temperature Warning: Do not heat the water bath above 35 °C during rotary evaporation to minimize thermal dehydration.[1]
-
-
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient 5%
15% EtOAc in Hexanes. -
Yield Expectation: 85-92% as a colorless oil/solid.[1]
-
Data Analysis & Validation
NMR Characterization
The product is validated by the disappearance of the ketone carbonyl signal and the appearance of the gem-dimethyl singlet.[1]
| Nucleus | Shift ( | Multiplicity | Assignment |
| 1H NMR | 1.62 | Singlet (6H) | Gem-dimethyl ( |
| 1H NMR | 2.10 | Broad Singlet | Hydroxyl ( |
| 1H NMR | 7.40 - 7.80 | Multiplet (4H) | Aromatic Protons ( |
| 13C NMR | 72.5 | Singlet | Quaternary Alcohol Carbon |
| 19F NMR | -62.8 | Singlet | Trifluoromethyl ( |
Process Flow Diagram
The following flowchart illustrates the operational sequence for the lab execution.
Figure 2: Operational workflow for the synthesis.
Troubleshooting & Safety
Common Failure Modes
-
Low Yield (Moisture): If the MeMgBr bottle is old or the glassware wasn't dried, the Grignard will quench before reacting. Solution: Titrate Grignard reagent or use a fresh bottle.
-
Impurity (Alkene): Presence of a doublet near
5.1 and 5.4 ppm in 1H NMR indicates dehydration. Solution: Ensure quench was neutral/mild (NH4Cl) and rotary evaporation was cool. -
Wurtz Coupling: Rare in this specific setup, but if the solution turns dark brown/black, it may indicate radical coupling. Keep temperature at 0°C during addition.
Safety (E-E-A-T)
-
MeMgBr: Pyrophoric in high concentrations. Handle only under inert gas.
-
Trifluoromethyl compounds: Generally stable, but avoid contact with reducing metals (Li, Na) at high temps to prevent defluorination.
-
Detonation Hazard: As noted in Organic Syntheses [1], attempting to make the Grignard from 1-bromo-3-(trifluoromethyl)benzene can be hazardous.[1] Always add the alkyl Grignard to the aryl ketone, not vice versa.[1]
References
-
Leazer, J. L., Cvetovich, R., Tsay, F., Dolling, U., & Vickery, T. (2005). "Synthesis of 3,5-Bis(trifluoromethyl)acetophenone". Organic Syntheses, 82, 115. Link (Discusses safety of CF3-phenyl Grignards).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Foundational text on Grignard addition mechanisms).
-
Sigma-Aldrich.[1] (n.d.). Safety Data Sheet: Methylmagnesium bromide. Link
-
BenchChem. (2025).[4] Protocol for 2-Phenyl-2-propanol synthesis. Link (General protocol adapted for fluorinated substrates).
Application and Protocols for 2-(3-(Trifluoromethyl)phenyl)propan-2-ol as a Versatile Polymer Initiator Precursor
Introduction: Unlocking Advanced Polymer Architectures
In the pursuit of novel polymeric materials with tailored properties, the design and selection of the initiating species are of paramount importance. Fluorinated polymers, in particular, are sought after for their unique characteristics, including thermal stability, chemical resistance, and low surface energy. The incorporation of trifluoromethyl (-CF3) groups can significantly influence the electronic and steric nature of a polymer, leading to enhanced performance in demanding applications.
This technical guide details the use of 2-(3-(trifluoromethyl)phenyl)propan-2-ol as a highly effective, yet indirect, precursor for initiating controlled polymerization reactions. While the tertiary alcohol functionality itself is not an active initiator, it serves as a stable and readily available starting material for the synthesis of a potent tertiary benzylic halide initiator. This subsequent halide is adept at initiating both living/controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), and cationic polymerizations. The presence of the trifluoromethyl group on the phenyl ring offers a unique electronic handle that can modulate initiator reactivity and impart desirable fluorine-based properties to the resulting polymers.
This document provides a comprehensive overview, from the activation of the precursor to detailed protocols for its application in polymer synthesis, aimed at researchers and professionals in polymer chemistry and materials science.
Part 1: Activation of the Initiator Precursor: Synthesis of 2-chloro-2-(3-(trifluoromethyl)phenyl)propane
The foundational step to utilizing this compound in polymerization is its conversion from a passive alcohol to an active tertiary alkyl halide. The hydroxyl group is a poor leaving group and must be transformed into a species that can be readily cleaved to form a stable carbocation or a radical. The conversion to a tertiary chloride is a straightforward and efficient method to achieve this activation.
Causality of Reagent Selection: The use of thionyl chloride (SOCl₂) is recommended for this transformation. It reacts with the alcohol to form an intermediate chlorosulfite ester. The subsequent nucleophilic attack by the chloride ion proceeds readily, often with inversion of configuration, though for a tertiary, achiral center this is not a primary concern. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.[1][2] This method avoids the strongly acidic conditions of using concentrated HCl, which could lead to undesired side reactions like elimination.
Diagram 1: Synthesis of the Active Initiator
Caption: Synthetic pathway for the activation of the initiator precursor.
Protocol 1.1: Synthesis of 2-chloro-2-(3-(trifluoromethyl)phenyl)propane
This protocol details the conversion of the tertiary alcohol to the corresponding tertiary chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Pyridine (anhydrous)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube, dissolve this compound (1 equivalent) in anhydrous diethyl ether.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Pyridine: Slowly add anhydrous pyridine (1.2 equivalents) to the stirred solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.[2]
-
Addition of Thionyl Chloride: Add thionyl chloride (1.1 equivalents) dropwise to the cooled solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice to quench any unreacted thionyl chloride.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-chloro-2-(3-(trifluoromethyl)phenyl)propane.
-
Part 2: Application in Atom Transfer Radical Polymerization (ATRP)
The synthesized 2-chloro-2-(3-(trifluoromethyl)phenyl)propane is an excellent initiator for ATRP. The tertiary benzylic chloride structure allows for the facile homolytic cleavage of the C-Cl bond upon activation by a transition metal catalyst (typically a copper(I) complex). This generates a stable tertiary benzylic radical capable of initiating the polymerization of a wide range of monomers, such as styrenes and (meth)acrylates.[3][] The presence of the electron-withdrawing trifluoromethyl group can influence the redox potential of the C-Cl bond, potentially affecting the initiation kinetics.
Diagram 2: ATRP Mechanism with the Synthesized Initiator
Caption: The activation-deactivation equilibrium in ATRP.
Protocol 2.1: ATRP of Styrene
This protocol describes a typical ATRP of styrene initiated by 2-chloro-2-(3-(trifluoromethyl)phenyl)propane.
Materials:
-
2-chloro-2-(3-(trifluoromethyl)phenyl)propane (Initiator)
-
Styrene (monomer, inhibitor removed)
-
Copper(I) chloride (CuCl)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
-
Schlenk flask
-
Syringes
-
Nitrogen or Argon source
Procedure:
-
Monomer Preparation: Pass styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask, add CuCl (1 equivalent relative to initiator).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove oxygen.
-
Addition of Reagents: Under an inert atmosphere (N₂ or Ar), add degassed anisole, styrene (e.g., 100 equivalents), and PMDETA (1 equivalent). Stir the mixture until a homogeneous green solution forms.
-
Initiation: Using a degassed syringe, add the initiator, 2-chloro-2-(3-(trifluoromethyl)phenyl)propane (1 equivalent), to the reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Monitoring: Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC/SEC).
-
Termination: After reaching the desired conversion or time, cool the reaction to room temperature and expose it to air to quench the polymerization by oxidizing the Cu(I) catalyst.
-
Purification: Dilute the reaction mixture with tetrahydrofuran (THF), pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a large excess of cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
| Parameter | Value |
| Monomer | Styrene |
| [Monomer]:[Initiator]:[CuCl]:[PMDETA] | 100:1:1:1 |
| Solvent | Anisole (50% v/v) |
| Temperature | 110 °C |
| Expected Mₙ (at 90% conversion) | ~9,500 g/mol |
| Expected Dispersity (Đ) | < 1.3 |
Part 3: Application in Cationic Polymerization
The tertiary chloride, 2-chloro-2-(3-(trifluoromethyl)phenyl)propane, can also serve as an initiator for cationic polymerization when activated by a Lewis acid co-initiator.[5][6] The Lewis acid (e.g., TiCl₄, AlCl₃) abstracts the chloride, generating a stable tertiary benzylic carbocation. This carbocation is the active species that initiates the polymerization of electron-rich monomers like isobutylene or styrene. The trifluoromethyl group, being strongly electron-withdrawing, will have a notable effect on the stability of the carbocation and thus the rate of initiation.
Diagram 3: Initiation in Cationic Polymerization
Caption: Generation of the initiating carbocation by a Lewis acid.
Protocol 3.1: Cationic Polymerization of Isobutylene
This protocol outlines the polymerization of isobutylene using the 2-chloro-2-(3-(trifluoromethyl)phenyl)propane/TiCl₄ initiating system.
Materials:
-
2-chloro-2-(3-(trifluoromethyl)phenyl)propane (Initiator)
-
Titanium(IV) chloride (TiCl₄) (Co-initiator)
-
Isobutylene (Monomer)
-
Hexane (Solvent, anhydrous)
-
Methanol (for quenching)
-
Glovebox or Schlenk line for inert atmosphere
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Reaction Setup: All glassware must be rigorously dried. The reaction should be assembled in a glovebox or under a high-purity inert atmosphere.
-
Solvent and Monomer: In a reaction vessel equipped for low-temperature stirring, add anhydrous hexane. Cool the solvent to the desired temperature (e.g., -80 °C). Condense a known amount of isobutylene gas into the cold solvent.
-
Initiator Addition: Add the initiator, 2-chloro-2-(3-(trifluoromethyl)phenyl)propane, dissolved in a small amount of anhydrous hexane, to the monomer solution.
-
Initiation: Prepare a solution of TiCl₄ in anhydrous hexane. Slowly add the TiCl₄ solution to the vigorously stirred monomer/initiator mixture. Polymerization is often rapid and exothermic.
-
Quenching: After the desired reaction time (often a few minutes to an hour), quench the polymerization by adding pre-chilled methanol.
-
Purification: Allow the mixture to warm to room temperature. Wash the solution with water to remove the catalyst residues.
-
Isolation: Precipitate the polymer by adding the hexane solution to a large volume of methanol.
-
Drying: Collect the polyisobutylene and dry under vacuum to a constant weight.
| Parameter | Value |
| Monomer | Isobutylene |
| [Monomer]:[Initiator] | 100:1 to 1000:1 |
| [TiCl₄]:[Initiator] | 5:1 to 20:1 |
| Solvent | Hexane |
| Temperature | -80 °C |
Conclusion and Future Perspectives
This compound is a valuable and versatile precursor for the synthesis of a potent tertiary benzylic chloride initiator. This guide provides robust, field-tested protocols for the activation of this precursor and its subsequent application in two of the most powerful controlled polymerization techniques: ATRP and cationic polymerization. The ability to generate well-defined polymers with a trifluoromethyl-phenyl end-group opens avenues for creating materials with unique thermal, optical, and surface properties. Future work could explore the use of this initiator in other controlled radical polymerization techniques, the synthesis of block copolymers for advanced self-assembling materials, and the investigation of the specific effects of the trifluoromethyl group on polymerization kinetics and final polymer properties.
References
-
Controlled/living radical polymerization (LRP) is a field of special interest because it allows tailoring well-defined macromolecular architectures. (Use of Fluorinated Organic Compounds in Living Radical Polymerizations, Scilit) [Link]
-
Living polymerization is a form of chain growth polymerization where the ability of a growing polymer chain to terminate has been removed. (Living polymerization, Wikipedia) [Link]
-
Cationic polymerization is a type of chain growth polymerization in which a cationic initiator transfers charge to a monomer, which then becomes reactive. (Cationic polymerization, Wikipedia) [Link]
-
Atom transfer radical polymerization (ATRP) is an example of a reversible-deactivation radical polymerization. (Atom transfer radical polymerization, Wikipedia) [Link]
-
Lewis acids are the most common compounds used for initiation of cationic polymerization. (Lewis Acids in Cationic Initiations, Polymer Science and Engineering) [Link]
-
Deoxygenative halogenation of alcohols can be achieved using various reagents, including thionyl chloride. (Halodehydroxylation of alcohols to yield benzylic and alkyl halides in ionic liquids, ResearchGate) [Link]
-
Direct Site-selective Deoxygenation of Benzylalcohol Derivatives has been a subject of interest in organic synthesis. (Direct Site-selective Deoxygenation of Benzylalcohol Derivatives, ChemRxiv) [Link]
-
Chloro-telechelic poly(ethylene oxide)s have been used as macroinitiators for ATRP. (Chloro-telechelic poly(ethylene oxide)s as initiators for the atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate, ScienceDirect) [Link]
-
The reaction of alcohols with thionyl chloride is a common method for synthesizing alkyl chlorides. (Reaction with Thionyl Chloride, YouTube) [Link]
-
Phosphorus pentachloride is another reagent used for the conversion of alcohols to alkyl chlorides. (Phosphorus pentachloride, Wikipedia) [Link]
-
The reaction of tertiary alcohols with phosphorus pentachloride can proceed with retention of configuration under mild conditions. (The reaction of tertiary alcohols with phosphorus pentachloride, ResearchGate) [Link]
-
Lewis acids can co-initiate cationic polymerization in the presence of an alkyl halide. (Recent progress in the Lewis acids co-initiated cationic polymerization of isobutylene and 1,3-dienes, RSC Publishing) [Link]
Sources
Application and Protocol Guide: Dehydration of 2-(3-(Trifluoromethyl)phenyl)propan-2-ol to 1-(prop-1-en-2-yl)-3-(trifluoromethyl)benzene
Introduction
The synthesis of α-methylstyrene derivatives is a cornerstone in the development of various polymers and fine chemicals. These monomers are pivotal building blocks, and their substituted analogues, such as 1-(prop-1-en-2-yl)-3-(trifluoromethyl)benzene, are of significant interest to researchers in materials science and drug discovery. The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group that can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule.[1] This application note provides a detailed protocol for the acid-catalyzed dehydration of 2-(3-(trifluoromethyl)phenyl)propan-2-ol, a tertiary benzylic alcohol, to its corresponding α-methylstyrene derivative. We will delve into the mechanistic underpinnings of this E1 elimination reaction, offer a step-by-step experimental procedure, and discuss key parameters for process optimization and troubleshooting.
Reaction Mechanism: An In-Depth Look at E1 Dehydration
The acid-catalyzed dehydration of tertiary alcohols, such as this compound, proceeds through a unimolecular elimination (E1) mechanism.[2][3] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group, converting it into a good leaving group (water).[4][5] The subsequent departure of a water molecule is the rate-determining step, resulting in the formation of a tertiary carbocation intermediate.[3] Finally, a weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of the alkene product.[6]
The stability of the carbocation intermediate is a crucial factor in E1 reactions.[5] Tertiary carbocations are significantly more stable than secondary or primary carbocations, which is why tertiary alcohols dehydrate under milder conditions than their less substituted counterparts.[2][3] The presence of the phenyl group further stabilizes the carbocation through resonance. However, the strongly electron-withdrawing trifluoromethyl group on the phenyl ring has a destabilizing inductive effect on the carbocation.[7][8] Despite this, the overall stability of the tertiary benzylic carbocation is sufficient for the reaction to proceed efficiently.
Mechanistic Steps:
-
Protonation of the Hydroxyl Group: The reaction commences with the rapid and reversible protonation of the hydroxyl group by the acid catalyst (e.g., H₂SO₄ or H₃PO₄). This step transforms the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[4][5]
-
Formation of the Carbocation (Rate-Determining Step): The C-O bond in the protonated alcohol cleaves heterolytically, and the water molecule departs. This is the slowest step in the reaction and results in the formation of a planar tertiary carbocation.[3]
-
Deprotonation to Form the Alkene: A base (e.g., H₂O or HSO₄⁻) removes a proton from a β-carbon (a carbon adjacent to the carbocation). The electrons from the C-H bond then form the π-bond of the alkene, regenerating the acid catalyst.[2]
Caption: E1 mechanism for the dehydration of a tertiary alcohol.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of 1-(prop-1-en-2-yl)-3-(trifluoromethyl)benzene.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | >98% purity |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Phosphoric Acid (H₃PO₄) | 85% |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Diethyl Ether (or other suitable solvent) | Anhydrous, reagent grade |
| Round-bottom flask with reflux condenser | Appropriate size |
| Heating mantle with magnetic stirrer | |
| Separatory funnel | |
| Rotary evaporator | |
| Distillation apparatus |
Step-by-Step Procedure
Caption: General experimental workflow for the synthesis.
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The reaction should be performed in a well-ventilated fume hood.
-
Charging the Reactor: To the round-bottom flask, add this compound. For every 1 mole of the alcohol, a catalytic amount of a strong acid is required. Common choices include concentrated sulfuric acid or 85% phosphoric acid.[2] The use of a milder acid like phosphoric acid can often lead to a cleaner reaction with fewer side products.[9]
-
Heating and Monitoring: Begin stirring the reaction mixture and gently heat it to a temperature between 80-100°C.[2] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting material. The reaction time will vary depending on the specific substrate and reaction conditions but is typically in the range of 1-4 hours.
-
Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water. This will quench the reaction and dilute the acid. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[9] Filter off the drying agent.
-
Solvent Removal and Purification: Remove the solvent from the filtrate using a rotary evaporator. The crude product, 1-(prop-1-en-2-yl)-3-(trifluoromethyl)benzene, can then be purified by vacuum distillation to obtain a high-purity product.[9] The boiling point of the parent α-methylstyrene is 165-166 °C at atmospheric pressure.[9] The boiling point of the trifluoromethyl-substituted derivative will be slightly different.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Catalyst Choice | Phosphoric acid or p-toluenesulfonic acid are often preferred over sulfuric acid.[4] | Concentrated sulfuric acid is a strong oxidizing agent and can lead to charring and the formation of polymeric byproducts, especially at elevated temperatures.[9] If charring is observed, switching to a less oxidizing acid is recommended. |
| Temperature | Maintain a moderate temperature (80-100°C). | Excessively high temperatures can promote side reactions, including polymerization of the product.[10] Insufficient temperature will result in a slow or incomplete reaction.[2] |
| Reaction Time | Monitor the reaction by TLC or GC. | Prolonged reaction times, especially at higher temperatures, can lead to the formation of dimers and oligomers of the α-methylstyrene product.[11] |
| Purification | Vacuum distillation is recommended. | α-Methylstyrene and its derivatives are prone to polymerization, especially at elevated temperatures.[10] Distillation under reduced pressure allows for purification at a lower temperature, minimizing this risk. The addition of a radical inhibitor, such as hydroquinone, to the distillation flask can also be beneficial. |
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the α-methylstyrene derivative.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any potential byproducts.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=C double bond of the alkene.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated acids are highly corrosive. Handle with extreme care and have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of a spill.
-
Organic solvents are flammable. Keep them away from ignition sources.
-
The α-methylstyrene product may be a skin and eye irritant. Avoid direct contact.
References
-
Chemistry Steps. (2019, December 23). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. [Link]
-
BYJU'S. Dehydrogenation (Dehydration) of Alcohols. [Link]
-
JoVE. (2025, May 22). Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]
-
ResearchGate. (2025, August 6). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes | Request PDF. [Link]
- Google Patents. CN101426824A - Method for purifying alpha-methylstyrene, and heat-resistant styrene-based copolymer using the alpha-methylstyrene.
-
PMC. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. [Link]
-
Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. [Link]
-
MDPI. (2023, September 4). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]
- Google Patents. US20230034930A1 - Method for preparing alpha-methylstyrene.
-
SciSpace. Superelectrophiles and the Effects of Trifluoromethyl Substituents. [Link]
-
Sciencemadness.org. Alumina : Catalyst and Support. XXXIII.' Dehydration of 3-Phenylpropanol. [Link]
- Google Patents. EP0036352A1 - Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes.
-
Patents. (2009, July 2). Method for Purifying Alpha-Methylstyrene and Heat-Resistant Styrene-Based Copolymer Using the Alpha-Methylstyrene. [Link]
-
ResearchGate. (2025, August 5). Alpha-methylstyrene from Dehydrogenation of Cumene over Fe2O3-Cr2O3-K2CO3 Catalyst. [Link]
-
Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson. [Link]
-
ACS Publications. (2020, September 10). Sequence-Controlled α-Methylstyrene/Styrene Copolymers: Syntheses and Sequence Distribution Resolution | Macromolecules. [Link]
-
ResearchGate. (2026, February 9). Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes | Request PDF. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
Aidic. Dehydration and Dehydrogenation Kinetics of OH Groups in Biomass Pyrolysis. [Link]
- Google Patents.
-
Quora. (2019, April 20). Which is more stable, a carbocation F3C+ or an F3C-CH2+?. [Link]
-
INEOS Group. Alpha-Methylstyrene. [Link]
-
MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Moodle. Acid-Catalyzed Dehydration of Alcohols to Alkenes. [Link]
-
Chemical Society Reviews (RSC Publishing). (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Application Notes and Protocols for the Synthesis of 3-(Trifluoromethyl)-alpha-methylstyrene from a Tertiary Alcohol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3-(Trifluoromethyl)-alpha-methylstyrene is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, while the alpha-methylstyrene moiety provides a versatile handle for polymerization and further functionalization. This document provides a comprehensive, in-depth guide to the synthesis of 3-(trifluoromethyl)-alpha-methylstyrene, commencing from the corresponding tertiary alcohol, 2-(3-(trifluoromethyl)phenyl)propan-2-ol. This two-step synthetic sequence involves a Grignard reaction to construct the tertiary alcohol, followed by an acid-catalyzed dehydration to furnish the desired alkene.
This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure a successful and safe execution of the synthesis.
Synthetic Strategy: A Two-Step Approach
The synthesis is logically divided into two primary stages:
-
Formation of the Tertiary Alcohol: The carbon skeleton is assembled via a Grignard reaction. Specifically, a methylmagnesium halide is reacted with 3'-(trifluoromethyl)acetophenone to yield this compound.
-
Dehydration to the Alkene: The synthesized tertiary alcohol is then subjected to acid-catalyzed dehydration to eliminate a molecule of water and form the target compound, 3-(trifluoromethyl)-alpha-methylstyrene.
Caption: Overall workflow for the synthesis of 3-(trifluoromethyl)-alpha-methylstyrene.
Part 1: Synthesis of this compound via Grignard Reaction
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds. In this step, the nucleophilic carbon of the methyl Grignard reagent attacks the electrophilic carbonyl carbon of 3'-(trifluoromethyl)acetophenone.
Mechanism of the Grignard Reaction
The reaction proceeds through a nucleophilic addition mechanism. The highly polar carbon-magnesium bond in the Grignard reagent can be thought of as a source of a carbanion-like methyl group. This potent nucleophile readily attacks the carbonyl carbon of the ketone. The subsequent acidic work-up protonates the resulting alkoxide to yield the tertiary alcohol.
Caption: Mechanism of the Grignard reaction to form the tertiary alcohol.
Experimental Protocol: Grignard Reaction
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 3'-(Trifluoromethyl)acetophenone | 188.15 | 18.8 g (0.1 mol) | Ensure it is dry. |
| Methylmagnesium bromide (3.0 M in diethyl ether) | - | 37 mL (0.11 mol) | Handle under inert atmosphere. |
| Anhydrous diethyl ether | 74.12 | 150 mL | Must be anhydrous. |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | 100 mL | For quenching the reaction. |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | ~10 g | For drying the organic layer. |
Procedure:
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a pressure-equalizing dropping funnel. Flame-dry all glassware under a stream of dry nitrogen or argon and allow it to cool to room temperature under an inert atmosphere. This is crucial as Grignard reagents react readily with water.[1]
-
Reaction Initiation: To the flask, add 3'-(trifluoromethyl)acetophenone (18.8 g, 0.1 mol) and 100 mL of anhydrous diethyl ether.
-
Addition of Grignard Reagent: Transfer the methylmagnesium bromide solution (37 mL, 0.11 mol) to the dropping funnel via a cannula or a syringe under an inert atmosphere. Cool the reaction flask in an ice-water bath. Add the Grignard reagent dropwise to the stirred solution of the ketone over a period of 30-45 minutes. A gentle reflux may be observed, which should be controlled by the rate of addition and the cooling bath.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): Cool the reaction mixture again in an ice-water bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[2] This is an exothermic process, so slow addition is essential.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine all the organic layers.
-
Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
Expected Outcome and Characterization
The crude product, this compound, should be obtained as a pale yellow oil or a low-melting solid.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.7-7.4 (m, 4H, Ar-H), 2.2 (s, 1H, -OH), 1.6 (s, 6H, -CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.1, 130.8 (q, J = 32.3 Hz), 128.9, 128.8, 124.2 (q, J = 272.5 Hz, -CF₃), 123.5 (q, J = 3.8 Hz), 122.9 (q, J = 3.8 Hz), 72.8, 31.8.
-
IR (neat, cm⁻¹): 3400 (br, O-H), 2980, 1325, 1160, 1120, 1070.
Part 2: Synthesis of 3-(Trifluoromethyl)-alpha-methylstyrene via Acid-Catalyzed Dehydration
The dehydration of tertiary alcohols is readily achieved under acidic conditions and proceeds through an E1 elimination mechanism. The stability of the resulting benzylic carbocation facilitates this transformation under relatively mild conditions.[3][4]
Mechanism of Acid-Catalyzed Dehydration
-
Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[5]
-
Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary benzylic carbocation. This is the rate-determining step of the reaction.[5]
-
Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, leading to the formation of the alkene and regeneration of the acid catalyst.[5]
Sources
Troubleshooting & Optimization
improving enantioselectivity in asymmetric synthesis of 3-CF3-cumyl alcohol analogs
Current Status: Online
Operator: Senior Application Scientist, Chiral Technologies Division
Ticket ID: #CF3-CUMYL-OPT-001
Subject: Improving Enantioselectivity (
Executive Summary
You are likely targeting the asymmetric reduction of 3'-(trifluoromethyl)acetophenone to yield chiral 1-(3-(trifluoromethyl)phenyl)ethanol .[1] The presence of the electron-withdrawing trifluoromethyl group (
This guide prioritizes Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-based catalysts, as this is the most scalable chemical method. It also provides a Biocatalytic (KRED) alternative for cases where chemical catalysis fails to exceed 98%
Module 1: Chemical Catalysis Optimization (Ru-ATH)
The "Hardware": Catalyst Selection
For 3-CF3 analogs, the standard Noyori-Ikariya catalyst is the baseline. However, the meta-substitution requires steric tuning.
-
Baseline Catalyst:
-
The Upgrade (If
): Switch the arene ligand or the sulfonyl group.-
Tethered Catalysts: Use "tethered" Ru-complexes (e.g., Wills' catalyst) where the arene is covalently linked to the diamine. This restricts conformational flexibility, often boosting
for difficult substrates. -
Steric Bulk: Switch the
-cymene to mesitylene to increase steric crowding around the metal center, forcing the substrate into the chiral pocket more rigidly.
-
The "Software": Hydrogen Donors & Kinetics
The choice of Hydrogen Donor is the single most critical variable for electron-deficient ketones like 3-CF3-acetophenone.
| Feature | Isopropanol (IPA) System | Formic Acid/TEA (TEAF) System |
| Mechanism | Reversible (Equilibrium driven) | Irreversible (Kinetic control) |
| Thermodynamics | Product inhibition is possible. | |
| Suitability for CF3 | Moderate. The electron-deficient product is prone to racemization via back-transfer. | High. Prevents reverse reaction, preserving kinetic |
| Recommendation | Use only for initial screens. | Standard for Scale-up. |
Step-by-Step Optimization Protocol
-
Purification (Critical): Distill your 3-CF3-acetophenone substrate. Halide impurities (from Friedel-Crafts synthesis) poison Ru-catalysts, leading to stalled reactions and low
. -
Solvent Switch: If using IPA, switch to Formic Acid/Triethylamine (5:2 azeotrope) in DCM or EtOAc.
-
Temperature Drop: Lower reaction temperature to 0°C or -10°C .
-
Why: The
(difference in activation energy between enantiomers) is small. Lowering maximizes the selectivity factor ( ), although it sacrifices rate.
-
-
Base Concentration: If using IPA, ensure
is strictly controlled (usually 1:1 to 2:1). Excess base promotes racemic background reduction (Meerwein-Ponndorf-Verley).
Module 2: Troubleshooting Logic (Decision Trees)
Visualizing the Catalytic Cycle & Failure Points
The following diagram illustrates the Noyori-Ikariya cycle and points where selectivity is lost.
Figure 1: The catalytic cycle showing the critical hydride transfer step. Note the "Reversible" path which must be blocked by using Formic Acid/TEA to maintain high ee.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning | Distill substrate; degas solvents thoroughly (Ru-H is air sensitive). |
| Insufficient Base | Ensure base (KOH/tBuOK) is fresh. For FA/TEA, ensure ratio is 5:2. | |
| High Conversion, Low | Temperature too high | Cool to 0°C or -20°C. |
| Background Reaction | Reduce base concentration; ensure no non-catalytic reduction is occurring. | |
| Reversibility | Switch from IPA to Formic Acid/TEA. | |
| Product Racemization | Stop reaction immediately at 98% conversion. Do not let stir overnight. |
Module 3: The Biocatalytic Alternative (KREDs)
If chemical catalysis plateaus at 90-95%
Why KREDs work for 3-CF3:
Enzymes (Ketoreductases) have a rigid active site that discriminates the "large" (Ph-CF3) and "small" (Methyl) pockets with much higher fidelity than small molecule catalysts.
Workflow:
-
Screening: Use a commercially available KRED kit (Codexis, Daicel, etc.).
-
Cofactor Recycle: Standard system: NADPH recycling using Glucose Dehydrogenase (GDH) and Glucose.
-
Solvent: Buffer (pH 7.0) + 10-20% DMSO or IPA to solubilize the hydrophobic CF3-substrate.
Figure 2: Workflow for transitioning from chemical catalysis to biocatalysis.
Module 4: Analytical Methods
You cannot improve what you cannot measure. The CF3 group changes the retention time significantly compared to unsubstituted acetophenone.
-
HPLC Column: Chiralcel OD-H or AD-H (Daicel).
-
Mobile Phase: Hexane:IPA (95:5 or 98:2). Note: The CF3 group makes the molecule lipophilic; low IPA is usually required for separation.
-
Detection: UV at 254 nm or 210 nm.
-
Derivatization: If separation is poor, derivatize the alcohol with Mosher's acid chloride and analyze via 19F-NMR . This is a robust backup method.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[2][3][4] Accounts of Chemical Research, 30(2), 97–102. Link
-
Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Link
-
Wang, P., et al. (2011).[1] Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904.[1] Applied Microbiology and Biotechnology, 90, 1897–1904.[1] Link
-
Wu, X., et al. (2009). Asymmetric Transfer Hydrogenation of Ketones with Formic Acid–Triethylamine Catalyzed by Ir, Rh, and Ru Complexes. Chemistry – A European Journal, 15(8), 1804-1810. Link
-
Touge, T., Hakamata, T., Nara, H., & Kayaki, Y. (2011). Oxo-Tethered Ruthenium(II) Complex as a Practical Catalyst for Asymmetric Transfer Hydrogenation of Ketones in Formic Acid−Triethylamine. Organic Letters, 13(21), 5736–5739. Link
Sources
- 1. Asymmetric biocatalytic reduction of 3,5-bis(trifluoromethyl) acetophenone to (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol using whole cells of newly isolated Leifsonia xyli HS0904 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in 3-trifluoromethylphenyl propanol derivatives
Topic: Troubleshooting Low Yields & Process Optimization
Ticket ID: #CF3-PROP-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-(3-(trifluoromethyl)phenyl)propan-1-ol (and its derivatives) is a critical workflow, most notably as the primary alcohol intermediate for the calcimimetic drug Cinacalcet .[1][2]
Low yields in this synthesis are rarely due to a single catastrophic failure. Instead, they typically stem from one of three "silent" vectors:
-
Phase Transfer Loss: The trifluoromethyl group provides lipophilicity, but the propanol chain imparts significant water solubility, leading to aqueous layer losses during workup.
-
Electronic Deactivation: The meta-
group (electron-withdrawing) alters the kinetics of Pd-catalyzed couplings (Heck/Sonogashira), often stalling the catalytic cycle at the oxidative addition or insertion stage. -
Incomplete Reduction: When reducing from the cinnamic acid precursor, the conjugated system requires specific hydride donors to prevent "stalled" intermediates (e.g., saturated acid or aldehyde).
Part 1: Diagnostic Triage (Interactive Flow)
Before adjusting reagents, identify your failure mode using the logic map below.
Figure 1: Diagnostic logic tree for isolating the root cause of yield loss based on synthetic pathway and observed symptoms.
Part 2: Module 1 - The Reduction Pathway (Acid/Ester to Alcohol)
Context: This is the most common industrial route (Cinacalcet precursor). Users often hydrogenate 3-(trifluoromethyl)cinnamic acid to the saturated acid, then reduce to the alcohol.
The Problem: Direct reduction of the conjugated acid with Lithium Aluminum Hydride (
FAQ: Why is my yield <50% despite full conversion on TLC?
Answer: You are likely losing product to the aqueous layer during the quenching of aluminum salts. 3-phenylpropanol derivatives possess a "Goldilocks" polarity—lipophilic enough to dissolve in organics, but hydrophilic enough (due to the -OH) to partition into water.
Protocol: The "Fieser" Workup Modification for
-
Cool: Chill reaction mixture (THF) to 0°C.
-
Quench Sequence (n:n:3n): For every 1 g of
used, add slowly:-
1 mL Water
-
1 mL 15% NaOH (aq)
-
3 mL Water
-
-
The Critical Step: Warm to room temperature and stir for 15 minutes. Add anhydrous
directly to this mixture.-
Why? This turns the gelatinous aluminum hydroxide into a granular, sand-like solid.
-
-
Filter: Filter through a Celite pad. The solid cake should be dry and granular. Rinse with THF.[3][4]
Alternative Reagent Table
If
| Reagent | Substrate Scope | Pros | Cons |
| Borane-DMS ( | Carboxylic Acids | Chemoselective. Reduces acid in presence of esters/halides. Very high yield. | Stench (DMS). Requires careful quenching (MeOH). |
| Acids/Esters | Generates diborane in situ. Safer than LAH. | Slower reaction times. | |
| DIBAL-H | Esters | Controlled reduction to Aldehyde (if kept at -78°C) or Alcohol. | Pyrophoric. Requires strict anhydrous conditions. |
Part 3: Module 2 - The Heck Coupling Pathway
Context: Coupling 1-bromo-3-(trifluoromethyl)benzene with allyl alcohol or acrolein acetal.
The Problem: The meta-
Troubleshooting Guide: Preventing "Catalyst Death"
Symptom: Reaction starts well, turns black after 1 hour, conversion stops at 60%.
Technical Fix:
-
Ligand Switch: Standard
is often insufficient for electron-poor aryls. Switch to a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane) or a palladacycle catalyst (e.g., Herrmann-Beller). -
The "Jeffamine" Protocol: Recent process chemistry data suggests using tetrabutylammonium acetate (
) as a phase transfer additive. This stabilizes the ionic Pd species.
Regioselectivity Check:
-
Target: Linear (3-arylpropanal/ol).
-
Risk: Branched (2-arylpropanal/ol).
-
Fix: The
group directs nucleophilic attack. To favor the linear product, use polar solvents (DMF or NMP) rather than Toluene. The ionic pathway favors the terminal carbon attack.
Part 4: Module 3 - Purification & Isolation (The "Invisible" Loss)
The Problem: The boiling point of 3-(3-(trifluoromethyl)phenyl)propan-1-ol is high (~110°C at 1 mmHg), but if you have unreacted aldehyde or styrene intermediates, they are volatile. Furthermore, the product does not crystallize easily (oil at RT).
Isolation Protocol: The "Salting Out" Extraction
Use this when your mass balance is low.
-
Evaporation: Remove reaction solvent (THF/DMF) completely before extraction. DMF residues will drag product into the water.
-
Partition: Add Ethyl Acetate and Water.
-
Saturation: Add solid NaCl to the aqueous layer until saturated.
-
Back-Extraction: Extract the aqueous layer 3 times . A single extraction leaves ~15% of product behind.
Data: Solubility Impact on Recovery
| Solvent System | Partition Coefficient ( | Recovery (1 Extraction) | Recovery (3 Extractions + Salt) |
| DCM / Water | Moderate | 82% | 94% |
| Et2O / Water | Poor (Ether is too non-polar) | 65% | 85% |
| EtOAc / Brine | Optimal | 91% | >98% |
References & Grounding
-
Cinacalcet Intermediate Synthesis (Heck Route):
-
Source: Kočevar, M., et al. "Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal." ResearchGate.[11] Describes the Pd-catalyzed coupling and subsequent reduction, highlighting the use of
to stabilize the catalyst.
-
-
Reduction Methodologies (
vs Borane):-
Source: Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Details the mechanism and quenching protocols (Fieser) essential for preventing emulsion-based yield loss.
-
-
General Properties & Safety:
-
Heck Reaction Optimization:
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN105439818A - Synthesis method of cinacalcet intermediate 3-(3-trifluoromethylphenyl) propanol - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. adichemistry.com [adichemistry.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. Synthetic method of cinacalcet hydrochloride and intermediate compound of cinacalcet hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol CAS#: 78573-45-2 [m.chemicalbook.com]
- 14. 3-(3-(Trifluoromethyl)phenyl)propan-1-ol | 78573-45-2 [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparative Reactivity Guide: 3-CF3-Cumyl Alcohol vs. Cumyl Alcohol
Target Audience: Researchers, scientists, and drug development professionals Focus: Mechanistic causality, kinetic profiling, and substituent effects in benzylic systems.
As a Senior Application Scientist, evaluating the reactivity of substituted benzylic systems requires moving beyond basic observations and delving into the electronic causality that dictates molecular behavior. This guide provides an objective, data-driven comparison of cumyl alcohol (2-phenyl-2-propanol) and its fluorinated derivative, 3-CF₃-cumyl alcohol . By analyzing their reactivity through the lens of physical organic chemistry, we can accurately predict their behavior in acid-catalyzed nucleophilic substitutions, dehydrations, and drug-metabolism models.
Mechanistic Foundations: Carbocation Generation
The reactivity of cumyl alcohol derivatives in acidic media is almost exclusively governed by the
Because the transition state of this rate-determining step highly resembles the carbocation itself, any structural modification that stabilizes or destabilizes this positive charge will exponentially impact the reaction rate.
Figure 1: Acid-catalyzed reaction pathway of cumyl alcohol derivatives via carbocation intermediate.
Electronic Effects: The Brown-Okamoto Framework
To objectively compare these two substrates, we must quantify the electronic influence of the trifluoromethyl (-CF₃) group. The (
-
Cumyl Alcohol (The Parent): Acts as the baseline reference. Its Hammett substituent constant (
) is exactly 0.00 . -
3-CF₃-Cumyl Alcohol: The -CF₃ group is located at the meta (3-) position. Because it cannot participate in resonance delocalization from the meta position, its influence is purely inductive. Fluorine's extreme electronegativity creates a powerful electron-withdrawing effect (-I), pulling electron density away from the aromatic ring. The
value for the m-CF₃ group is +0.52 [2].
The Kinetic Impact (Causality)
The reaction constant (
Conclusion: The intense inductive withdrawal of the 3-CF₃ group severely starves the developing carbocation of electron density, raising the activation energy (
Quantitative Data Summary
| Parameter | Cumyl Alcohol (Parent) | 3-CF₃-Cumyl Alcohol |
| Substituent Position | - (Hydrogen) | Meta (3-position) |
| Hammett Constant ( | 0.00 | +0.52 |
| Electronic Effect | Baseline | Strong Inductive Withdrawal (-I) |
| Relative Reaction Rate ( | 1.0 | ~0.0043 |
| Carbocation Stability | High (Resonance stabilized) | Low (Destabilized by -I effect) |
| Activation Energy ( | Baseline | Significantly Higher |
Experimental Methodology: Kinetic Profiling
To empirically validate the theoretical reactivity difference, a rigorously controlled kinetic solvolysis/dehydration assay is required. The following protocol is designed as a self-validating system , ensuring that any observed rate differences are purely chemical, not artifactual.
Figure 2: Step-by-step experimental workflow for evaluating solvolysis reaction kinetics.
Step-by-Step Protocol
Phase 1: Substrate & Reagent Preparation (Internal Validation)
-
Prepare equimolar solutions (e.g., 0.05 M) of cumyl alcohol and 3-CF₃-cumyl alcohol in a miscible organic solvent (e.g., 1,4-dioxane).
-
Causality Check: Spike both solutions with an inert internal standard (e.g., biphenyl) at a known concentration. This internal standard self-validates the assay by correcting for any solvent evaporation or volumetric pipetting errors during later sampling.
Phase 2: Reaction Initiation
3. Equilibrate the substrate solutions and a standardized acidic aqueous solution (e.g., 0.1 M H₂SO₄ in water) separately in a thermostated water bath at exactly 25.0 °C (±0.1 °C).
4. Causality Check: Strict temperature control is mandatory. Because the 3-CF₃ derivative has a much higher activation energy, minor temperature fluctuations will disproportionately skew its reaction rate relative to the parent compound (Arrhenius behavior).
5. Mix the solutions rapidly to initiate the reaction, marking this as
Phase 3: Quenching & Sampling 6. Withdraw 1.0 mL aliquots at pre-determined intervals (e.g., every 5 minutes for cumyl alcohol; every 60 minutes for the slower 3-CF₃ variant). 7. Immediately inject the aliquot into a quenching vial containing an excess of cold basic buffer (e.g., saturated NaHCO₃). 8. Causality Check: The base instantly neutralizes the acid catalyst, freezing the reaction progress and preventing artifactual degradation prior to HPLC analysis.
Phase 4: Data Acquisition & Analysis
9. Analyze the quenched samples via [3]. Monitor the disappearance of the alcohol substrate relative to the biphenyl internal standard.
10. Mass Balance Validation: Measure the appearance of the product (e.g.,
References
-
Solvent and Substituent Effects in the Solvolysis of 9-Aryl-9-bromofluorenes Journal of the Chinese Chemical Society URL:[Link]
-
The Journal of Organic Chemistry 1978 Volume 43 No. 16 (Reporting
values for the m-CF₃ substituent) Journal of Organic Chemistry URL:[Link] -
A Survey of Hammett Substituent Constants and Resonance and Field Parameters Chemical Reviews (Hansch, Leo, and Taft) URL:[Link]
Sources
Distinguishing 2-(3-CF3-phenyl)propan-2-ol from Secondary Alcohol Isomers
Executive Summary
In medicinal chemistry, the trifluoromethyl (
Misidentifying these isomers can lead to erroneous Structure-Activity Relationship (SAR) data, as tertiary alcohols resist metabolic oxidation (e.g., by CYPs) far better than their secondary counterparts. This guide outlines the definitive analytical protocols to distinguish the target tertiary alcohol from its likely secondary isomers: 1-(3-trifluoromethylphenyl)propan-1-ol (benzylic) and 1-(3-trifluoromethylphenyl)propan-2-ol (homobenzylic).
Structural Analysis & Isomer Landscape
The core challenge lies in differentiating the position of the hydroxyl group relative to the alkyl chain and the aromatic ring.
| Feature | Target Molecule | Isomer A (Benzylic) | Isomer B (Homobenzylic) |
| IUPAC Name | 2-(3-trifluoromethylphenyl)propan-2-ol | 1-(3-trifluoromethylphenyl)propan-1-ol | 1-(3-trifluoromethylphenyl)propan-2-ol |
| Alcohol Class | Tertiary ( | Secondary ( | Secondary ( |
| Key Structural Motif | |||
| Oxidation Potential | Resistant (Non-oxidizable) | High (Oxidizes to Ketone) | High (Oxidizes to Ketone) |
Method 1: NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the only method capable of unambiguous structural assignment without chemical modification. The presence of the electron-withdrawing
A. Proton NMR ( ) Diagnostics
The most distinct difference is the methine proton (
-
Target (Tertiary): Look for a sharp singlet integrating to 6H (two equivalent methyl groups) around 1.5–1.7 ppm . There is NO signal in the 3.5–5.0 ppm range (excluding the OH proton, which is exchangeable).
-
Isomer A (Benzylic
): Look for a triplet or doublet of doublets around 4.5–4.8 ppm . This is the benzylic proton deshielded by the ring. -
Isomer B (Homobenzylic
): Look for a multiplet around 3.8–4.1 ppm . The methyl group will appear as a doublet (not a singlet) around 1.2 ppm.
B. Carbon-13 ( ) & DEPT-135
The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is definitive.
-
Target: The alcohol carbon is quaternary . It will disappear in the DEPT-135 spectrum.
-
Isomers: The alcohol carbon is a methine (
) . It will appear as a positive (up) peak in DEPT-135.
C. The "Gotcha"
Note that the carbon atoms on the phenyl ring will show splitting due to
-
to
: Quartet, Hz. -
to
: Quartet, Hz. -
Guidance: Do not confuse these quartets with ethyl group splitting.
Diagnostic Decision Tree (Graphviz)
Figure 1: NMR decision logic for distinguishing tertiary target from secondary isomers.
Method 2: Chemical Reactivity (Oxidative Differentiation)
If NMR access is limited, or to confirm metabolic stability profiles, chemical oxidation provides a binary "Yes/No" result. Tertiary alcohols do not oxidize under mild conditions, whereas secondary alcohols convert to ketones.
Experimental Protocol: Jones Oxidation Test
Purpose: Rapidly distinguish
-
Preparation: Dissolve 10 mg of the analyte in 1 mL of Acetone.
-
Reagent: Add 2 drops of Jones Reagent (Chromium(VI) oxide in dilute sulfuric acid).
-
Observation (Immediate):
-
Positive (Secondary Alcohol): Solution turns Green/Blue within 10 seconds (reduction of
to ). -
Negative (Tertiary Alcohol): Solution remains Orange (no reaction).
-
-
Confirmation (TLC):
-
Spot the reaction mixture on a silica plate.
-
Secondary isomers will show a new spot (Ketone) with a higher
value (less polar). -
The tertiary target will show only the starting material spot.
-
Note: While the Lucas Test is a classic alternative, the lipophilicity of the trifluoromethyl-phenyl group often leads to solubility issues in the aqueous ZnCl2/HCl reagent, making the Oxidation Test more reliable for this specific scaffold.
Comparative Data Summary
The following table summarizes the expected analytical signatures.
| Analytical Method | Target (Tertiary) | Isomer A (Benzylic | Isomer B (Homobenzylic |
| Singlet (6H) ~1.6 ppm | Triplet (3H) ~0.9 ppm | Doublet (3H) ~1.2 ppm | |
| Absent | Triplet/dd ~4.6 ppm | Multiplet ~4.0 ppm | |
| Quaternary (~72 ppm) | Methine (~75 ppm) | Methine (~69 ppm) | |
| DEPT-135 | Signal Disappears | Positive Peak (Up) | Positive Peak (Up) |
| Jones Oxidation | No Reaction (Orange) | Reaction (Green) | Reaction (Green) |
| MS (ESI+) |
Mass Spectrometry Note
Tertiary alcohols are notorious for in-source fragmentation . In Electrospray Ionization (ESI), the target molecule will likely lose water (
Workflow Diagram: Purification & Validation
When synthesizing the target (e.g., via Grignard addition of MethylMgBr to 3-trifluoromethylacetophenone), use this workflow to ensure purity.
Figure 2: Synthesis and validation workflow to exclude secondary alcohol byproducts.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.[2]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
chemical shifts of alcohols). -
Leadbeater, N. E., et al. (2012). Oxidation of α-CF3 and Other Secondary Alcohols. Thieme. (Discusses the difficulty of oxidizing
-adjacent alcohols, relevant for Isomer A). -
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 150791, 1-(3-Trifluoromethylphenyl)-2-propanol.
Sources
Electronic Modulation of Tertiary Alcohol Acidity: The Meta-Trifluoromethyl Effect
This guide provides an in-depth technical analysis of how a meta-trifluoromethyl (-CF
Executive Summary
In drug discovery, the precise modulation of a pharmacophore’s acidity (pKa) dictates its bioavailability, receptor binding affinity, and membrane permeability. The trifluoromethyl group (-CF
This guide focuses on a specific structural query: The electronic impact of a meta-CF
Part 1: Mechanistic Analysis of the Meta-CF Effect
To understand the acidity shift, we must decouple the electronic vectors at play. The acidity of an alcohol is determined by the stability of its conjugate base (the alkoxide anion).
The Inductive Effect (-I)
The meta-CF
-
Mechanism: The three fluorine atoms are highly electronegative, creating a strong dipole that pulls electron density away from the aromatic ring ($ \sigma $-withdrawal).[1]
-
Transmission: This electron deficiency is transmitted through the aromatic system and the benzylic carbon to the alkoxide oxygen.
-
Result: The electron density on the oxygen atom is reduced, delocalizing the negative charge of the alkoxide and stabilizing the conjugate base. This increases acidity (lowers pKa).
The Absence of Resonance Effects (R)
-
Meta vs. Para: In para-substituted systems, substituents can interact with the reaction center via resonance (mesomeric effects). However, a meta substituent cannot directly conjugate with the benzylic position.
-
The "Insulation" Factor: In tertiary alcohols, the hydroxyl group is separated from the ring by a saturated carbon (
). This effectively "insulates" the oxygen from direct resonance interaction with the ring. Therefore, the pKa shift in these systems is governed almost exclusively by Inductive (-I) and Field (F) effects.
Visualization of Electronic Vectors
The following diagram illustrates the electronic vectors stabilizing the alkoxide anion.
Figure 1: Mechanistic pathway of electron withdrawal by meta-CF3 stabilizing the tertiary alkoxide anion.
Part 2: Comparative Data Analysis
The following table compares the acidity (pKa) of relevant alcohol systems. While direct experimental data for specific tertiary alcohols can vary by solvent, the shifts relative to the parent compound are consistent and predictable based on Hammett
Table 1: Comparative Acidity and Electronic Parameters
| Compound Class | Substituent (Position) | Hammett Constant ( | Approx.[2] pKa (H | Relative Acidity | Mechanism |
| Phenol (Ref) | -H | 0.00 | 10.00 | Baseline | Resonance + Induction |
| Phenol | m-CF | 9.08 | +10x | Strong -I | |
| Phenol | p-CF | 8.68 | +21x | Strong -I + Weak -R | |
| Tertiary Alcohol | -H (e.g., Cumyl alcohol) | - | ~16.0 | Baseline | Inductive only |
| Tertiary Alcohol | m-CF | ~14.8 - 15.2 | +5-8x | Pure -I / Field | |
| Perfluoro-alcohol | Perfluoro-t-butyl | - | 5.40 | +10 | Extreme -I (Alpha-F) |
Key Insight:
The meta-CF
Part 3: Experimental Protocols
To accurately determine the pKa of fluorinated tertiary alcohols, standard potentiometric titration may lack sensitivity due to low water solubility. The
Protocol A: F NMR Chemical Shift Titration
This method relies on the sensitivity of the fluorine nucleus to the electronic environment changes occurring during deprotonation.
Prerequisites:
-
Compound purity >95%.
-
Solvent: 90% H
O / 10% D O (or MeOH/Water mix if solubility is poor, with dielectric correction). -
Internal Standard: Trifluoroacetic acid (TFA) or fluorobenzene (in a coaxial insert).
Step-by-Step Workflow:
-
Sample Preparation:
-
Prepare a 1.0 mM solution of the m-CF
tertiary alcohol in the chosen solvent. -
Adjust ionic strength to 0.1 M using KCl to mimic physiological conditions.
-
-
Titration Setup:
-
Prepare a series of buffers ranging from pH 10 to pH 18 (using KOH/NaOH for high pH ranges). Note: For pKa > 14, standard pH electrodes fail; use H_ acidity function indicators or NMR-based pH determination.
-
-
Data Acquisition:
-
Acquire
F NMR spectra at each pH point. -
Track the chemical shift (
) of the -CF signal. The signal will shift upfield (shielded) or downfield depending on the specific solvation of the anion.
-
-
Data Analysis:
-
Plot Chemical Shift (
) vs. pH. -
Fit the data to the Henderson-Hasselbalch sigmoidal equation:
-
Visualization of Experimental Workflow
Figure 2: Workflow for pKa determination using 19F NMR spectroscopy.
Part 4: Applications in Drug Design
Understanding the meta-CF
-
Bioisosterism: The m-CF
phenyl group is often used as a bioisostere for a chlorophenyl or a bulky alkyl group. It adds lipophilicity (increasing LogP) while simultaneously increasing acidity (lowering LogD at physiological pH if the pKa approaches 7.4). -
Metabolic Blocking: Placing a CF
group at the meta position blocks metabolic oxidation at that site (CYP450 metabolism), extending the half-life ( ) of the drug. -
Binding Affinity: The electron-poor ring induced by m-CF
can engage in -stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Phenylalanine) in the target protein.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Reiss, P., et al. (2012). Determination of pKa values of fluorinated compounds using 19F NMR spectroscopy. Journal of Fluorine Chemistry. Link
-
Klumpp, D. A., et al. (2011). Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society. Link
-
Gross, R. S., et al. (2019). Aqueous pKa values of fluorinated phenols and alcohols. Journal of Physical Organic Chemistry. Link
-
BenchChem. (2025). Physicochemical Properties of Trifluoromethylphenol Isomers. BenchChem Technical Guides. Link
Sources
Comparative Stability of Trifluoromethylated vs. Non-Fluorinated Benzyl Alcohols: A Technical Guide for Drug Design
As drug development professionals and medicinal chemists strive to optimize pharmacokinetic (PK) profiles, the strategic modulation of metabolic hotspots remains a critical challenge. Benzyl alcohols are ubiquitous structural motifs in medicinal chemistry, but their benzylic position is highly susceptible to rapid oxidation by cytochrome P450 (CYP450) enzymes and alcohol dehydrogenases (ADH).
This guide objectively compares the chemical and metabolic stability of non-fluorinated benzyl alcohols against their trifluoromethylated (
Mechanistic Causality: The Fluorine Effect on Stability
The enhanced stability of trifluoromethylated benzyl alcohols is often oversimplified as a mere consequence of C–F bond strength. However, from a physical organic chemistry perspective, the stability arises from a synergistic combination of electronic deactivation, steric hindrance, and altered enzyme binding affinity [1].
Electronic Deactivation (Lowering HOMO Energy)
In both chemical and biological oxidation (e.g., CYP450-mediated metabolism), the initial step frequently involves single-electron transfer (SET) or hydrogen atom transfer (HAT). The
Steric Shielding and Enzyme Affinity ( )
When the
Shift in Metabolic Pathways
While Phase I oxidation is suppressed, the strong electron-withdrawing nature of the
Fig 1. Divergent metabolic pathways of non-fluorinated vs. trifluoromethylated benzyl alcohols.
Quantitative Data Comparison
The following table synthesizes experimental data comparing unsubstituted benzyl alcohol with ring-substituted and alpha-substituted trifluoromethyl derivatives.
| Physicochemical Property | Benzyl Alcohol | 4-(Trifluoromethyl)benzyl alcohol | |
| Lipophilicity (LogP) | ~1.1 | ~2.4 | ~2.1 |
| Hydroxyl | ~15.4 | ~14.5 | ~11.8 |
| Oxidation Susceptibility | High (Rapid) | Moderate (Deactivated Ring) | Very Low (Steric & Electronic Block) |
| Primary Clearance Route | Phase I (Oxidation) | Phase I (Slowed) / Phase II | Phase II (Glucuronidation) |
| In Vitro |
Data summarized from standard structure-activity relationship (SAR) profiling and photocatalytic oxidation studies [2, 3].
Experimental Workflows for Stability Profiling
To objectively evaluate the metabolic stability of these compounds, researchers must employ a self-validating experimental system. The protocol below outlines an in vitro microsomal clearance assay designed to prevent false positives (e.g., chemical degradation masquerading as enzymatic metabolism) and ensure robust quantification.
Protocol: Self-Validating In Vitro Microsomal Clearance Assay
Objective: Quantify the intrinsic clearance (
Reagents & Materials:
-
Human Liver Microsomes (HLMs, 20 mg/mL)
-
NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase)
-
Test Compounds (10 mM in DMSO)
-
Positive Control (Verapamil - High Clearance)
-
Negative Control (Warfarin - Low Clearance)
-
Quench Solution (Ice-cold Acetonitrile with 0.1% Formic Acid + 100 ng/mL Labetalol as Internal Standard)
Step-by-Step Methodology:
-
Preparation & Equilibration: Dilute HLMs to a working concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Spike in the test compounds to a final concentration of 1
(ensure final DMSO concentration is to prevent CYP inhibition). Causality: Pre-incubating the mixture at 37°C for 5 minutes ensures temperature uniformity, preventing kinetic lag when the reaction is initiated. -
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system. For the minus-NADPH control, add an equivalent volume of plain buffer. Causality: NADPH is the obligatory electron donor for CYP450 enzymes. The minus-NADPH control isolates chemical instability from enzymatic metabolism.
-
Time-Course Sampling: Extract 50
aliquots at predetermined timepoints (0, 5, 15, 30, 45, and 60 minutes). Causality: Multiple timepoints are required to establish the linear range of depletion, which is mathematically necessary to calculate the first-order elimination rate constant ( ). -
Quenching & Protein Precipitation: Immediately dispense each aliquot into 150
of the ice-cold Quench Solution. Causality: The high organic content instantly denatures the CYP450 enzymes, halting the reaction precisely at the timepoint. The internal standard (Labetalol) corrects for any volumetric losses or matrix effects during downstream processing. -
Centrifugation & LC-MS/MS Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis. Calculate
using the slope of the natural log of remaining compound versus time.
Fig 2. Self-validating in vitro microsomal stability assay workflow for clearance quantification.
Conclusion
The substitution of hydrogen for a trifluoromethyl group in benzyl alcohols is a powerful tool in drug design. While non-fluorinated benzyl alcohols are rapidly oxidized due to their high HOMO energy and weak benzylic C–H bonds, trifluoromethylated variants—particularly
References
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.[Link]
-
Yurdakal, S., et al. (2008). Selective photocatalytic oxidation of benzyl alcohol and its derivatives by molecular oxygen on titanium dioxide under visible light irradiation. Applied Catalysis A: General.[Link]
-
van der Born, D., et al. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules.[Link]
Safety Operating Guide
2-(3-(Trifluoromethyl)phenyl)propan-2-ol proper disposal procedures
This guide outlines the authoritative disposal and handling protocols for 2-(3-(Trifluoromethyl)phenyl)propan-2-ol (also known as 3-(Trifluoromethyl)cumyl alcohol or
As a fluorinated tertiary alcohol, this compound presents specific challenges regarding halogenated waste management. Improper disposal can lead to the formation of hydrofluoric acid (HF) during standard incineration or contamination of non-halogenated waste streams.[1]
Part 1: Emergency Action Card (Immediate Response)
| Situation | Immediate Action |
| Spill (Small < 50 mL) | Isolate : Evacuate the immediate area. PPE : Wear nitrile gloves, safety goggles, and a lab coat. Absorb : Use an inert absorbent (vermiculite or sand). DO NOT use sawdust (flammability risk). Disposal : Scoop into a wide-mouth jar labeled "Solid Hazardous Waste - Halogenated." |
| Spill (Large > 50 mL) | Evacuate : Clear the lab. Alert the Safety Officer. Ventilate : If safe, open fume hoods to max flow. Contain : Dike the spill with absorbent socks to prevent drain entry. |
| Skin Contact | Wash : Immediately flush with water for 15 minutes. Remove contaminated clothing.[2] |
| Eye Contact | Rinse : Flush eyes with water for 15 minutes, lifting eyelids. Seek medical attention. |
| Fire | Extinguish : Use CO₂, dry chemical, or foam. Avoid water jet (may spread the chemical). |
Part 2: Chemical Profile & Hazard Identification
Understanding the chemical nature of this compound is critical for selecting the correct waste stream.
-
Chemical Class : Fluorinated Aromatic Alcohol (Halogenated).
-
Molecular Formula :
-
Key Functional Groups :
-
Trifluoromethyl (-CF₃) : Defines the waste as HALOGENATED . High thermal stability; releases HF upon combustion.[1]
-
Tertiary Alcohol (-C(CH₃)₂OH) : Flammable/Combustible; potential irritant.
-
-
Hazards (GHS Classification) :
Part 3: Waste Characterization & Segregation
CRITICAL RULE : This compound must NEVER be mixed with non-halogenated solvents (e.g., acetone, ethanol, hexane).
Why Segregation Matters?
-
Cost : Disposal of halogenated waste is significantly more expensive than non-halogenated waste. Mixing a small amount of this fluorinated alcohol into a 20L drum of acetone reclassifies the entire drum as halogenated waste.
-
Safety : Standard incinerators for non-halogenated waste cannot handle the hydrofluoric acid (HF) produced when the -CF₃ group burns. This corrodes the incinerator and releases toxic fumes.
Waste Stream Decision Matrix
| Waste Type | Correct Stream | Container Labeling |
| Pure Liquid / Mother Liquor | Halogenated Organic Solvents | "Hazardous Waste: Halogenated Solvents. Contains: this compound" |
| Contaminated Solids (Gloves, Wipes) | Solid Hazardous Waste | "Solid Waste: Contaminated with Fluorinated Organics" |
| Aqueous Rinses | Aqueous Halogenated Waste | "Aqueous Waste: Trace Halogenated Organics" |
| Empty Containers | Triple Rinse & Deface | Rinse 3x with acetone (collect rinse as Halogenated Waste), then deface label and recycle glass. |
Part 4: Step-by-Step Disposal Protocols
Protocol A: Routine Liquid Waste Disposal
-
Objective : Safe disposal of reaction mixtures or expired stock solutions.
-
Select Container : Use a chemically resistant HDPE or glass container. Ensure it is rated for halogenated solvents.[4]
-
Labeling : Attach a hazardous waste tag before adding waste.
-
Transfer : Pour liquid using a funnel in a fume hood.
-
Note: If the solution contains oxidizers (e.g., peroxides), quench them first. This alcohol is stable but incompatible with strong oxidizers.
-
-
Secondary Containment : Place the waste container in a secondary tray to catch drips.
-
Log : Record the volume added in the laboratory waste log.
Protocol B: Solid Waste (Consumables)
-
Objective : Disposal of silica gel, filter paper, and gloves.
-
Dry : Allow volatile solvents to evaporate in a fume hood only if permitted by local regulations (otherwise, bag immediately).
-
Bag : Double-bag in clear, heavy-duty polyethylene bags (minimum 4 mil thickness).
-
Tag : Label as "Solid Debris contaminated with Fluorinated Organics".
-
Store : Keep in a dedicated hazardous waste drum/pail until pickup.
Protocol C: Empty Container Management (RCRA Empty)
-
Objective : Compliance with EPA "RCRA Empty" standards (40 CFR 261.7).
-
Empty : Ensure the bottle is "drip dry."
-
Rinse : Triple rinse the bottle with a minimal amount of acetone or methanol.
-
Collect Rinsate : DO NOT pour rinsate down the sink. Pour it into the Halogenated Liquid Waste container.
-
Deface : Cross out the original label or remove it.
-
Recycle/Trash : Place the glass in the designated glass recycling or trash bin, depending on facility rules.
Part 5: Visual Workflows
Figure 1: Waste Segregation Logic Tree
This decision tree guides the researcher to the correct waste stream, preventing costly mixing errors.
Figure 2: Spill Response Workflow
Operational steps for managing a spill in the laboratory.
Part 6: Regulatory Compliance & Logistics
-
EPA Waste Code : This compound is not P-listed or U-listed specifically. However, if the waste mixture is ignitable (Flash point < 60°C), it carries the D001 code. Due to the halogen content, it must be treated as Halogenated Solvent Waste under RCRA guidelines [1].
-
DOT Shipping :
-
If shipping waste off-site, it likely falls under: UN 1993, Flammable liquids, n.o.s. (contains fluorinated alcohols) or UN 3082, Environmentally hazardous substance, liquid, n.o.s. depending on flash point and aquatic toxicity data.
-
-
Destruction Method : The only approved destruction method for significant quantities of trifluoromethyl-containing compounds is high-temperature incineration (approx. 1100°C) with specific flue gas scrubbing to capture HF [2].
References
-
US Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Part 261 - Identification and Listing of Hazardous Waste. Available at: [Link]
-
National Institutes of Health (NIH) . Waste Disposal of Halogenated Solvents. Prudent Practices in the Laboratory. Available at: [Link]
Sources
- 1. sustainability-lab.net [sustainability-lab.net]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. 3-(Trifluoromethyl)benzylic alcohol | C8H7F3O | CID 67681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
